Product packaging for Inostamycin A (sodium salt)(Cat. No.:)

Inostamycin A (sodium salt)

Cat. No.: B10823432
M. Wt: 723.9 g/mol
InChI Key: UIRAWSBFRCUWPU-YOTSDDHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Microbial Origin

Isolation from Streptomyces Species

Inostamycin (B1212817) A is a bacterial metabolite produced by the Gram-positive bacterium Streptomyces. caymanchem.combertin-bioreagent.comtargetmol.com Specifically, it was first isolated from the culture broth of Streptomyces sp. MH816-AF15. researchgate.netfunakoshi.co.jpresearchgate.netnih.govacs.org The isolation process involved techniques such as ethyl acetate (B1210297) extraction, chromatography, and crystallization to purify the active compound. researchgate.netresearchgate.netacs.org The producing strain, Streptomyces sp. MH816-AF15, has been deposited in the Fermentation Research Institute of the Industrial Science and Technology in Tsukuba, Japan. acs.org

Historical Context of First Isolation

The first isolation and structural determination of Inostamycin A were reported in 1990. researchgate.netsalinomycin.placs.orgacs.org Researchers discovered the compound during a screening of microbial secondary metabolites for inhibitors of phosphatidylinositol turnover. researchgate.netresearchgate.netacs.org Its novel polyether structure was elucidated through spectroscopic and crystallographic analysis. researchgate.netresearchgate.netacs.org

Classification as a Polyether Antibiotic

Overview of the Polyether Ionophore Class

Inostamycin A belongs to the polyether class of antibiotics, also known as polyether ionophores. researchgate.netresearchgate.netacs.orgevitachem.com This class of over 120 compounds is produced by various bacteria, primarily from the genus Streptomyces. agscientific.comcore.ac.uk Polyether ionophores are lipid-soluble molecules characterized by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. agscientific.commdpi.com A key feature of these compounds is their ability to form complexes with metal cations and transport them across biological membranes. mdpi.comnih.govfrontiersin.org This ion-carrying (ionophoric) property disrupts the natural ion concentration gradients essential for many cellular functions, leading to their antibiotic effects. agscientific.comnih.govfrontiersin.org They typically possess a carboxylic acid group, which is crucial for their mechanism of action, allowing for the electroneutral exchange of cations for protons across membranes. nih.govnih.gov

Comparison with Other Prominent Polyether Ionophores

The class of polyether ionophores includes several well-known compounds used in veterinary medicine and as research tools. core.ac.uknih.gov While sharing a common mode of action, these ionophores exhibit differences in their cation selectivity and biological activities.

Table 1: Comparison of Inostamycin A with Other Polyether Ionophores

Feature Inostamycin A Monensin (B1676710) Lasalocid (B1674520) Salinomycin (B1681400) Ionomycin
Primary Microbial Source Streptomyces sp. MH816-AF15 researchgate.netfunakoshi.co.jpresearchgate.netnih.govacs.org Streptomyces cinnamonensis agscientific.com Streptomyces lasaliensis Streptomyces albus agscientific.com Streptomyces conglobatus nih.gov
Cation Selectivity Primarily binds Na+ researchgate.net High affinity for Na+ core.ac.uk Transports divalent cations like Ca2+ and Ba2+ core.ac.uk Primarily transports K+ High selectivity for Ca2+ nih.gov
Key Biological Activity Noted in Research Inhibition of phosphatidylinositol turnover researchgate.netresearchgate.netacs.org Anticoccidial, growth promotion agscientific.comnih.gov Anticoccidial nih.gov Anticoccidial, growth promotion agscientific.comnih.gov Mobile ion carrier for Ca2+ nih.gov
Structural Characteristic Carboxylic polyether nih.gov Carboxylic polyether nih.gov Divalent polyether core.ac.uk Carboxylic polyether nih.gov Divalent carboxylic ionophore nih.gov

Inostamycin A, like monensin and salinomycin, is a carboxylic polyether. nih.gov Its structure allows it to form a pseudo-cyclic conformation when complexed with a sodium cation. researchgate.net This complexation is a hallmark of polyether ionophores, enabling them to shuttle cations across lipid bilayers. While compounds like monensin and salinomycin are widely used as anticoccidials and growth promoters in livestock, Inostamycin A has been primarily investigated for its distinct ability to inhibit phosphatidylinositol turnover, a key cellular signaling pathway. researchgate.netresearchgate.netacs.orgagscientific.comnih.gov This differentiates its research focus from other ionophores such as lasalocid, which can transport divalent cations, and ionomycin, which is highly selective for calcium ions. core.ac.uknih.gov

Initial Structural Assignment Methodologies

The preliminary structure of Inostamycin A was proposed based on a combination of spectroscopic methods, with NMR and X-ray crystallography playing pivotal roles.

The initial structural framework of Inostamycin A was first established using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Both ¹H NMR and ¹³C NMR data were instrumental in piecing together the connectivity of the atoms within the molecule. The chemical shift data from the ¹³C NMR of a synthetic sample were found to be consistent with those reported for the natural product, providing strong evidence for the proposed carbon skeleton. researchgate.net

The relative stereochemistry of Inostamycin A was confirmed through X-ray crystallographic analysis of its sodium salt. researchgate.net This technique provided a definitive three-dimensional picture of the molecule, revealing its ionophoric, pseudo-cyclic shape. researchgate.net The crystal structure was essential in understanding how the molecule folds to accommodate the sodium cation. researchgate.net

Nuclear Magnetic Resonance Spectroscopy

Detailed Stereochemical Characterization

While initial studies laid the groundwork, further investigation led to a more refined understanding of Inostamycin A's stereochemistry.

The X-ray analysis of the sodium salt was key in demonstrating the relative arrangement of the various stereocenters within the molecule. researchgate.net This analysis provided the first concrete evidence of the complex spatial relationships of the numerous chiral centers.

A careful re-examination of the reported crystal structure data led to a significant revision of the stereochemistry at a specific position. researchgate.net It was discovered that the stereochemistry of the ethyl group at the C2 position had been incorrectly translated in the initial report. researchgate.net This led to a necessary correction of the relative stereochemistry of Inostamycin A. researchgate.net

Coordination Chemistry of the Sodium Cation

The crystal structure of the Inostamycin A sodium salt revealed the intricate manner in which the sodium cation is coordinated. The sodium ion is held within a hydrophilic cavity created by the folding of the polyether chain. researchgate.netnih.gov Specifically, the sodium cation is coordinated to six oxygen atoms: the two carboxylate oxygens, the two hydroxyl oxygens at the C9 and C17 positions, the carbonyl oxygen, and the oxygen atom of the inner tetrahydrofuran ring. researchgate.net This coordination geometry is a hallmark of ionophoric antibiotics and is crucial for their ability to transport cations across biological membranes. nih.govsalinomycin.pl

Coordinated AtomPosition
Carboxylate Oxygen-
Carboxylate Oxygen-
Hydroxyl OxygenC9
Hydroxyl OxygenC17
Carbonyl Oxygen-
Tetrahydrofuranyl OxygenInner Ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H68NaO11+ B10823432 Inostamycin A (sodium salt)

Properties

Molecular Formula

C38H68NaO11+

Molecular Weight

723.9 g/mol

IUPAC Name

sodium;(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid

InChI

InChI=1S/C38H68O11.Na/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44;/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44);/q;+1/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+;/m0./s1

InChI Key

UIRAWSBFRCUWPU-YOTSDDHGSA-N

Isomeric SMILES

CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O.[Na+]

Canonical SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O.[Na+]

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis

Ligand Interactions within the Ionophoric Pseudo Cyclic Molecular Shape

Inostamycin (B1212817) A, a polyether antibiotic isolated from Streptomyces sp., demonstrates a remarkable ability to form a pseudo-cyclic conformation, particularly when complexed with a sodium cation. researchgate.netnih.gov This structural arrangement is pivotal to its function as an ionophore, a molecule that can transport ions across lipid membranes. nih.govnih.gov The formation of this pseudo-cyclic structure is stabilized by a series of intramolecular hydrogen bonds and co-ordination with a metal cation. nih.govresearchgate.net

The crystal structure of the sodium salt of Inostamycin A provides critical insights into its ligand interactions. researchgate.net In this conformation, the molecule wraps around the sodium cation, creating a hydrophilic interior and a lipophilic exterior. nih.gov This arrangement facilitates the transport of the cation across biological membranes. nih.govnih.gov

Detailed analysis of the crystal structure reveals that the sodium cation is co-ordinated by several oxygen atoms within the Inostamycin A molecule. researchgate.net These co-ordination bonds are crucial for the stability of the pseudo-cyclic shape. The specific interactions involve:

The two carboxylate oxygens. researchgate.net

The two hydroxyl oxygens located at positions C9 and C17. researchgate.net

The carbonyl oxygen. researchgate.net

The oxygen atom within the inner tetrahydrofuran (B95107) ring. researchgate.net

This co-ordination of the sodium ion by multiple oxygen atoms effectively shields the cation, allowing the entire complex to become lipid-soluble and traverse cell membranes. nih.govresearchgate.net The ability of polyether ionophores like Inostamycin A to form such stable complexes with metal cations is a defining characteristic of this class of compounds. evitachem.comsalinomycin.pl The formation of a "head-to-tail" intramolecular hydrogen bond between the carboxylate group and hydroxyl groups is also a key feature stabilizing the pseudo-cyclic structure. salinomycin.pl

Table 1: Ligand Interactions of Inostamycin A Sodium Salt

Interacting Atom/Group in Inostamycin A Co-ordinated Ion Type of Interaction Reference
Carboxylate Oxygens (two) Na⁺ Co-ordination researchgate.net
Hydroxyl Oxygen (at C9) Na⁺ Co-ordination researchgate.net
Hydroxyl Oxygen (at C17) Na⁺ Co-ordination researchgate.net
Carbonyl Oxygen Na⁺ Co-ordination researchgate.net
Inner Tetrahydrofuranyl Oxygen Na⁺ Co-ordination researchgate.net
Carboxylate and Hydroxyl groups N/A Intramolecular Hydrogen Bond salinomycin.pl

Furthermore, research has indicated that Inostamycin interacts specifically with phosphatidylethanolamine (B1630911) in plasma membranes. nih.gov This interaction is thought to contribute to its irreversible binding to the cell membrane and subsequent biological activity. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Inostamycin A
Inostamycin A (sodium salt)

Biosynthetic Pathway Investigations

Precursor Incorporation Studies

A fundamental approach to dissecting biosynthetic pathways is the use of precursor incorporation studies. This technique involves introducing potential molecular building blocks to the producing organism and observing if they are integrated into the target molecule.

Labeling studies have been instrumental in demonstrating that the backbone of Inostamycin (B1212817) A is assembled from multiple units of both propionate (B1217596) and butyrate (B1204436). psu.edu These experiments have shown that Inostamycin A is derived from six propionate and five butyrate units. psu.edu This discovery was a significant step in classifying Inostamycin A as a polyketide and provided a foundational understanding of its biosynthesis.

Isotopic Labeling Experiments

To gain a more precise understanding of the biosynthetic process, scientists employ isotopic labeling. This powerful method uses molecules enriched with isotopes, such as carbon-13 (¹³C), which can be traced as they are incorporated into the final natural product. nih.gov

The use of carbon-13 labeled precursors has provided a detailed blueprint of Inostamycin A's carbon skeleton. In these experiments, the producing Streptomyces strain is fed with specific compounds that have been enriched with ¹³C at particular positions. The resulting Inostamycin A is then analyzed, typically by nuclear magnetic resonance (NMR) spectroscopy, to determine which carbon atoms have become labeled.

While the specific results from feeding experiments with ¹³C-labeled precursors for Inostamycin A are not detailed in the provided search results, the general methodology is well-established in the study of polyketide biosynthesis. Such experiments would typically involve feeding the organism with precursors like [1-¹³C]propionate and [1-¹³C]butyrate. The analysis of the resulting ¹³C-enriched Inostamycin A would pinpoint the exact locations of incorporation for these building blocks, confirming the number of each type of unit and their positions within the molecular structure. This technique continues to be a vital tool for uncovering the intricacies of how complex natural products are assembled in nature. nih.gov

Interactive Data Table: Inferred Biosynthetic Building Blocks of Inostamycin A

Labeled Precursor FedInferred Biosynthetic Building BlockNumber of Units Incorporated
PropionatePropionate6
ButyrateButyrate5

Synthetic Methodologies

Total Synthesis Approaches

Retrosynthetic Blueprint Development

The core of this strategy involves a late-stage aldol (B89426) condensation to form the C9-C10 bond, uniting the two halves of the molecule. acs.org Further deconstruction of the C10-C24 ketone fragment reveals its own intricate stereochemical challenges, including two quaternary carbon centers at C16 and C20, which require highly stereocontrolled bond formations. nih.govkaist.ac.kr This retrosynthetic blueprint provides a clear and manageable path toward the total synthesis of Inostamycin (B1212817) A. kaist.ac.kr

Retrosynthetic DisconnectionKey Fragments
C9-C10 Bond C1-C9 Aldehyde Fragment
C10-C24 Ketone Fragment

Design and Implementation of Stereoselective Synthetic Routes

The successful synthesis of the key aldehyde and ketone fragments hinged on the development and application of powerful stereoselective reactions. nih.gov These methods were crucial for establishing the correct configuration of the multiple stereocenters present in the Inostamycin A backbone.

Asymmetric aldol reactions were fundamental to establishing the stereochemistry within the molecular fragments. nih.gov For instance, the synthesis of the C10-C24 ketone fragment utilized an asymmetric rhodium-catalyzed reductive aldol reaction. acs.orgnih.gov This method, along with a stereoselective rhodium-catalyzed reductive Claisen rearrangement, was key to forming the alkene and vinyl iodide synthons required for this fragment. nih.gov In the synthesis of related polyether antibiotics like ferensimycin B and lysocellin, aldol reactions were also employed as the final coupling step, yielding the desired anti-aldol product with high selectivity. acs.org High anti-stereoselectivity was also achieved in the synthesis of a key fragment of Inostamycin A through an aldol reaction involving a lithium ester enolate with a syn-3-alkoxy-2-methyl aldehyde. researchgate.net

The construction of the two quaternary stereocenters at positions C16 and C20 within the C10-C24 ketone fragment represented a significant synthetic hurdle. nih.gov This was overcome through highly stereocontrolled addition reactions. nih.govkaist.ac.kr The key to success was the use of lanthanum chloride (LaCl₃) for the transmetallation of organolithium reagents before their addition to ethyl and methyl ketone electrophiles. nih.govresearchgate.net This methodology ensured high coupling efficiency and the desired stereochemical outcome, proving critical for the elaboration of these complex centers. nih.govkaist.ac.kr

ReactionKey TransformationReagents/Conditions
Quaternary Carbon Formation (C16, C20) Stereocontrolled addition of transmetallated nucleophiles to ketones.1. Organolithium reagent 2. LaCl₃ (transmetallation) 3. Ethyl ketone or Methyl ketone

Stereocontrolled reductions were also integral to the synthetic routes. nih.gov For example, a reductive aldol approach was a key feature in the synthesis of the C10-C24 ketone fragment. nih.govlookchem.com This type of reaction combines a reduction step with an aldol addition in a single transformation, often catalyzed by transition metals like rhodium, to afford complex products with high levels of stereocontrol. nih.gov

Stereocontrolled Addition Reactions

Efficient Fragment Coupling Strategies

The culmination of the total synthesis was the efficient and stereoselective coupling of the C1-C9 aldehyde and the C10-C24 ketone fragments. nih.gov This crucial carbon-carbon bond formation was accomplished via an aldol condensation. nih.govkaist.ac.kr The reaction proceeded with remarkable anti-stereoselectivity, yielding the complete carbon skeleton of Inostamycin A with all the necessary functional groups and stereogenic centers correctly installed. nih.govresearchgate.net This highly efficient coupling reaction underscores the power of the convergent synthetic strategy, where complex fragments are brought together at a late stage to complete the synthesis of the natural product. nih.gov

Anti-Stereoselective Aldol Condensation Methods

A pivotal step in the total synthesis of Inostamycin A is the coupling of two major fragments, an aldehyde and a ketone, via an aldol condensation. nih.govresearchgate.net This reaction is notable for its remarkable anti-stereoselectivity and high efficiency. nih.gov High anti-stereoselectivity was achieved in the aldol reaction between a lithium ester enolate and a syn-3-alkoxy-2-methyl aldehyde, a key strategy in constructing the C12-C22 fragment. researchgate.net The coupling of the two primary building blocks, aldehyde 3 and ketone 4 , successfully assembled the complete carbon backbone of Inostamycin A, incorporating all necessary functional groups and stereogenic centers. nih.govresearchgate.net The use of a lithium enolate in this key aldol reaction was instrumental in achieving the desired anti-diastereomer. researchgate.netdntb.gov.ua

Alternative approaches to fragments of the inostamycin family have also explored other stereoselective reactions, such as asymmetric Rh-catalyzed reductive aldol reactions, to achieve high levels of stereocontrol. acs.orgnih.gov

Elaboration of Quaternary Stereocenters

A significant challenge in the synthesis of Inostamycin A is the construction of its quaternary stereocenters, which are carbon atoms bonded to four other non-hydrogen atoms. The molecule contains two such centers at positions C16 and C20. nih.gov The creation of these centers requires highly controlled synthetic methods to ensure the correct three-dimensional arrangement. nih.govcaltech.edu

Highly Stereocontrolled Installation via Transmetallation Reactions

The two quaternary stereocenters within the ketone fragment 4 of Inostamycin A were installed with high stereocontrol using addition reactions involving organometallic reagents. nih.gov Specifically, the C20 quaternary center was formed by the addition of a transmetallated species derived from compound 5 to ethyl ketone 6 . nih.govresearchgate.net Similarly, the C16 quaternary center was constructed through the addition of a transmetallated reagent from compound 7 to methyl ketone 8 . nih.govresearchgate.net This method provided the complete carbon framework with all the required stereogenic centers for this advanced intermediate. nih.gov

Table 1: Stereocontrolled Formation of Quaternary Centers

Target Center Reactant 1 Reactant 2 Key Method
C20 Quaternary Transmetallated 5 Ethyl Ketone 6 Addition Reaction
Critical Role of Lanthanum(III) Chloride (LaCl₃)

In the formation of the C16 and C20 quaternary stereocenters, the use of Lanthanum(III) chloride (LaCl₃) was found to be critical. nih.govresearchgate.net LaCl₃ was employed for the transmetallation step of the organometallic reagents before their addition to the respective ketone fragments. nih.gov This specific use of LaCl₃ was essential for achieving high efficiency in the coupling reactions. nih.govresearchgate.net Lanthanide salts, often prepared as soluble complexes like LaCl₃·2LiCl, are known to be versatile in organic synthesis. researchgate.net The application of LaCl₃ in this context highlights its crucial role in facilitating challenging carbon-carbon bond formations with high stereochemical fidelity. nih.gov

Synthetic Routes to Key Intermediates and Advanced Fragments

The convergent synthesis of Inostamycin A relies on the efficient and stereoselective preparation of key intermediates. nih.gov The primary building blocks are aldehyde 3 and ketone 4 , which were synthesized using methods such as asymmetric aldol reactions, addition reactions, and stereoselective reductions. nih.govresearchgate.net

An approach to the C10–C24 ketone fragment of the inostamycin family has been developed utilizing an asymmetric Rh-catalyzed reductive aldol reaction and a stereoselective Rh-catalyzed reductive Claisen rearrangement. nih.gov These reactions were key steps in forming the necessary alkene and vinyl iodide synthons for further elaboration. nih.govgoogle.com

Furthermore, a stereocontrolled synthesis of the C11-C24 fragment of Inostamycin A has been reported, which proceeds via the desymmetrization of glycerols. google.comresearchgate.net This robust route provides another pathway to a significant portion of the molecule's carbon skeleton. google.comresearchgate.net

Table 2: Key Synthetic Fragments of Inostamycin A

Fragment Description Key Synthetic Strategies Reference
Aldehyde 3 C1-C10 Fragment Asymmetric aldol reactions, reduction nih.govresearchgate.net
Ketone 4 C11-C24 Fragment Asymmetric aldol reactions, transmetallation additions nih.govresearchgate.net
C10-C24 Ketone Advanced Intermediate Asymmetric Rh-catalyzed reductive aldol, reductive Claisen rearrangement nih.gov

Molecular Pharmacology and Cellular Mechanisms of Action

Inhibition of Phosphatidylinositol Metabolism

Inostamycin (B1212817) A is a potent inhibitor of the phosphatidylinositol (PI) turnover cycle, a fundamental signaling pathway that governs a multitude of cellular processes. funakoshi.co.jpnih.govresearchgate.net The compound exerts its effects by targeting a key enzyme in the de novo synthesis of phosphatidylinositol.

The primary molecular target of Inostamycin A has been identified as cytidine (B196190) 5'-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG):inositol (B14025) transferase. funakoshi.co.jpnih.govoup.comnih.gov This enzyme catalyzes the synthesis of phosphatidylinositol from CDP-diacylglycerol and myo-inositol, a critical step in the PI cycle. funakoshi.co.jpmdpi.com Inostamycin A directly inhibits the in vitro activity of CDP-DG:inositol transferase, thereby blocking the production of new PI. medchemexpress.comnih.govoup.com This inhibitory action is potent, as demonstrated in studies using A431 cell membranes. caymanchem.comnih.govoup.com The inhibition of this specific enzymatic step is the foundational mechanism for the broader effects of Inostamycin A on PI turnover. nih.govoup.com

Parameter Value Condition Source(s)
IC₅₀~0.02 µg/mLInhibition of CDP-DG:inositol transferase in A431 cell membranes caymanchem.comfunakoshi.co.jpnih.govoup.commedkoo.com

Inostamycin A exhibits a notable selectivity for its primary target, CDP-DG:inositol transferase. caymanchem.commedkoo.combiomol.com Studies have shown that it does not significantly inhibit other key enzymes involved in phospholipid signaling pathways at concentrations where its effect on CDP-DG:inositol transferase is profound. nih.govoup.com Specifically, Inostamycin A does not inhibit Phospholipase C (PLC) or Phosphatidylinositol (PtdIns) kinase, even at concentrations up to 10 µg/mL. caymanchem.comnih.govoup.commedkoo.com Furthermore, the compound has been shown to have no inhibitory effect on tyrosine kinase. nih.govoup.comresearchgate.net This selectivity underscores the specific nature of its interaction with the PI synthesis pathway.

Enzyme Effect of Inostamycin A (at 10 µg/mL) Source(s)
Phospholipase C (PLC)No inhibition caymanchem.comnih.govoup.commedkoo.com
Phosphatidylinositol KinaseNo inhibition caymanchem.comnih.govoup.commedkoo.com
Tyrosine KinaseNo inhibition nih.govoup.comresearchgate.net

The inhibitory effect of Inostamycin A on PI synthesis extends to growth factor-stimulated pathways. In cultured A431 cells, Epidermal Growth Factor (EGF) normally induces a significant incorporation of labeled precursors like [³H]inositol and ³²P into phosphatidylinositol. nih.govoup.comresearchgate.net Inostamycin A effectively inhibits this EGF-induced incorporation. nih.govoup.com This action demonstrates that the compound can modulate signaling events downstream of growth factor receptor activation. nih.gov

Parameter Value Condition Source(s)
IC₅₀0.5 µg/mLInhibition of EGF-induced inositol incorporation in A431 cells funakoshi.co.jpresearchgate.netnih.govoup.comresearchgate.net

Downregulation of Inositol Phospholipid Turnover

Cell Cycle Regulation

Beyond its impact on lipid signaling, Inostamycin A exerts significant control over cell cycle progression, leading to a halt in cell proliferation. funakoshi.co.jp

A primary cellular outcome of treatment with Inostamycin A is the induction of cell cycle arrest in the G1 phase. caymanchem.comfunakoshi.co.jpmedkoo.com This effect has been observed across different cell lines. For instance, in HSC-4 oral squamous carcinoma cells, Inostamycin A induces G1 arrest at a concentration of 250 ng/mL. caymanchem.commedkoo.combiomol.comvincibiochem.itsapphire-usa.com Similarly, in Ms-1 small cell lung carcinoma cells, the compound causes an accumulation of cells in the G1 phase at a concentration of 0.1 µg/mL. funakoshi.co.jpmedkoo.com

The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Studies in Ms-1 cells revealed that Inostamycin A treatment leads to a decrease in the expression of cyclin D1. nih.govmedkoo.com Concurrently, it increases the levels of cyclin-dependent kinase inhibitors (CDKIs), specifically p21WAF1 and p27KIP1. nih.govmedkoo.com Earlier research also showed that Inostamycin A could inhibit the expression of cyclin E in normal cells. nih.gov

Cell Line Concentration Effect Molecular Changes Source(s)
HSC-4250 ng/mLG1 phase arrestNot specified caymanchem.commedkoo.combiomol.comvincibiochem.itsapphire-usa.com
Ms-10.1 µg/mLG1 phase arrest↓ cyclin D1, ↑ p21WAF1, ↑ p27KIP1 funakoshi.co.jpnih.govmedkoo.com

Effects on Cyclin-Dependent Kinase Inhibitors (p21WAF1, p27KIP1) Expression

Inostamycin A has been observed to influence the expression of key cyclin-dependent kinase inhibitors (CKIs), specifically p21WAF1 and p27KIP1. medkoo.comnih.gov In studies involving human small cell lung carcinoma Ms-1 cells, treatment with Inostamycin A led to an increase in the levels of both p21WAF1 and p27KIP1. nih.gov This upregulation of CKIs is a crucial component of its mechanism for inducing cell cycle arrest. By increasing the expression of these inhibitory proteins, Inostamycin A effectively blocks the activity of cyclin-CDK complexes that are necessary for cell cycle progression, particularly through the G1 phase. medkoo.comnih.gov

Reduction of Cyclin D1 Levels

Concurrent with its effects on CKIs, Inostamycin A actively reduces the levels of Cyclin D1. nih.gov Research has demonstrated that in both small cell lung carcinoma Ms-1 cells and human umbilical vein endothelial cells (HUVECs), Inostamycin A treatment leads to a decrease in Cyclin D1 expression. nih.govresearchgate.net Cyclin D1 is a critical protein for the G1/S phase transition in the cell cycle. Its reduction is a key factor in the G1 cell cycle arrest induced by Inostamycin A. nih.govresearchgate.net The decrease in Cyclin D1 levels, coupled with the increase in p21WAF1 and p27KIP1, creates a robust block on cell cycle progression. nih.gov

Induction of Programmed Cell Death (Apoptosis)

Higher concentrations of Inostamycin A are capable of inducing programmed cell death, or apoptosis. nih.govcaymanchem.com This process is distinct from its cell cycle arrest effects and represents a more terminal outcome for the treated cells. nih.gov The induction of apoptosis has been noted in various cell lines, including Ms-1 small cell lung cancer cells, at concentrations around 300 ng/ml. nih.govbiomol.com

Morphological Hallmarks and DNA Fragmentation

The apoptosis induced by Inostamycin A is characterized by distinct morphological changes and DNA fragmentation, which are classic hallmarks of this form of cell death. nih.govnih.gov These morphological features include cell shrinkage, chromatin condensation, and nuclear fragmentation. abcam.comthermofisher.comnih.gov A key biochemical event is the cleavage of genomic DNA into internucleosomal fragments, often visualized as a "DNA ladder" in laboratory assays. nih.govabcam.com Studies on Ms-1 cells have shown that treatment with higher concentrations of Inostamycin A leads to these characteristic morphological signs of apoptosis and detectable DNA fragmentation. nih.gov

Activation of Caspase Cascades, including Caspase-3-like Protease

The apoptotic pathway triggered by Inostamycin A involves the activation of a cascade of cysteine proteases known as caspases. nih.gov Central to this process is the activation of caspase-3 or caspase-3-like proteases. nih.govnih.gov Following treatment with Inostamycin A, the detection of a 17 kDa fragment of activated caspase-3 confirms its cleavage and activation. nih.gov The critical role of this caspase is underscored by the finding that inhibitors of caspase-3 can suppress Inostamycin A-induced apoptosis. nih.gov This indicates that the activation of a caspase-3-like protease cascade is a necessary step in the execution phase of apoptosis initiated by Inostamycin A. nih.govnih.gov

Involvement of Protein Kinase C (PKC)-Regulated Ceramide Generation

The upstream signaling events leading to caspase activation in Inostamycin A-induced apoptosis involve Protein Kinase C (PKC) and ceramide. nih.gov Research indicates that Inostamycin A treatment leads to an increase in intracellular ceramide levels. nih.gov The generation of this ceramide is regulated by PKC. nih.gov The significance of ceramide in this pathway is highlighted by experiments where fumonisin B1, an inhibitor of ceramide synthase, was shown to block Inostamycin A-induced apoptosis. nih.gov Furthermore, activators of PKC, such as 12-O-tetradecanoyl phorbol-13-acetate (TPA), were found to inhibit both the synthesis of ceramide and subsequent apoptosis induced by Inostamycin A. nih.gov These findings collectively suggest that Inostamycin A-induced apoptosis is mediated by a pathway involving PKC-regulated generation of ceramide. nih.gov

Role of Cytochrome c Release

A crucial link between ceramide generation and caspase activation is the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event is a key step in the intrinsic pathway of apoptosis. ebi.ac.uk In the context of Inostamycin A treatment, the induced elevation of ceramide leads to the release of cytochrome c. nih.gov This release from the mitochondria is a downstream event of ceramide synthesis. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates the caspase cascade, including caspase-3. thermofisher.com The activation of PKC was shown to suppress the release of cytochrome c, further solidifying the sequence of events as PKC-regulated ceramide synthesis, followed by cytochrome c release, and subsequent caspase activation. nih.gov

Modulation of Cellular Invasion and Migration

Inostamycin A has demonstrated significant effects on the processes of cellular invasion and migration, key hallmarks of cancer metastasis. Its mechanisms of action involve targeting several critical molecular pathways and cellular structures that govern cell motility and the degradation of the extracellular matrix.

Suppression of Matrix Metalloproteinase-2 (MMP-2) and MMP-9 Production and Levels

Inostamycin A has been shown to suppress the invasive capabilities of cancer cells by reducing the production and levels of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. caymanchem.comnih.gov These enzymes are crucial for degrading the extracellular matrix, a key step in tumor invasion.

In studies involving the HSC-4 tongue carcinoma cell line, Inostamycin A was found to suppress pro-MMP-2 and pro-MMP-9 levels in a dose-dependent manner as observed through zymographic analysis. nih.gov Further investigation using reverse transcription-polymerase chain reaction (RT-PCR) revealed that Inostamycin A diminished the steady-state mRNA expression levels of MMP-2 and MMP-9. nih.govresearchgate.net However, it did not significantly affect the expression of membrane type 1-MMP (MT1-MMP) or the enzymatic activity of MMP-2. nih.gov The compound also partially blocked pro-MMP-9 production stimulated by both epidermal growth factor (EGF) and phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govresearchgate.net This anti-invasive ability is a key aspect of its potential as a therapeutic agent. salinomycin.pl

Cell LineTargetEffect of Inostamycin AMethod of AnalysisReference
HSC-4 (Tongue Carcinoma)Pro-MMP-2 and Pro-MMP-9Suppressed levels in a dose-dependent fashion.Zymography nih.gov
HSC-4 (Tongue Carcinoma)MMP-2 and MMP-9 mRNADiminished steady-state levels.RT-PCR nih.gov
HSC-4 (Tongue Carcinoma)EGF/PMA-stimulated Pro-MMP-9Partially blocked production.Zymography nih.gov
Head and Neck Cancer Cell LinesMMP-2 and MMP-9Reduced production.Not Specified nih.gov

Inhibition of EGF-Induced Cell Motility

Epidermal growth factor (EGF) is a potent stimulator of cell motility and invasion in many cancer types. Inostamycin A has been identified as an effective inhibitor of this process. caymanchem.commedkoo.com In research on the HSC-4 tongue carcinoma cell line, treatment with Inostamycin A significantly suppressed EGF-stimulated cell motility. nih.gov This inhibition of movement is a critical factor in its ability to prevent cancer cell dissemination. researchgate.net The mechanism is linked to its role as an inhibitor of cytidine 5'-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, which affects signal transduction pathways downstream of EGF receptor activation. nih.gov

Impact on Actin Cytoskeletal Reorganization and Filopodia Formation

The motility of a cell is fundamentally dependent on the dynamic reorganization of its actin cytoskeleton. Inostamycin A has been observed to interfere with these processes. nih.gov Specifically, its suppression of EGF-stimulated motility in HSC-4 cells is accompanied by a reduction in actin cytoskeletal reorganization. nih.govresearchgate.net Filopodia, which are thin, finger-like protrusions formed by bundled actin filaments, act as sensors for the cell to explore its environment and are crucial for directed cell migration. embopress.orgnih.gov Treatment with Inostamycin A leads to a decrease in the formation of these essential migratory structures. nih.govresearchgate.net

Influence on Cdc42 Expression

Cdc42 is a small GTPase of the Rho family that plays a pivotal role in establishing cell polarity and promoting the formation of filopodia. embopress.org The expression of Cdc42 is directly impacted by Inostamycin A. Studies have shown that the inhibition of cell motility and filopodia formation by Inostamycin A in HSC-4 cells correlates with a reduction in Cdc42 expression. nih.govresearchgate.netresearchgate.net This suggests that Inostamycin A exerts its anti-migratory effects, at least in part, by downregulating this key regulator of the actin cytoskeleton.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and survival, supplying tumors with necessary oxygen and nutrients. Inostamycin A has been shown to modulate angiogenesis by directly targeting endothelial cells.

Attenuation of Vascular Endothelial Growth Factor (VEGF)-Induced Endothelial Cell Proliferation and Migration

Vascular Endothelial Growth Factor (VEGF) is the primary signaling protein that stimulates angiogenesis. mdpi.comembopress.org Inostamycin A effectively counteracts the pro-angiogenic effects of VEGF. nih.gov Research has demonstrated that Inostamycin A abrogates the stimulatory effect of VEGF on both the growth and migration of endothelial cells. nih.govsalinomycin.pl This inhibitory action targets critical signaling pathways within the endothelial cells, thereby preventing the proliferation and movement required to form new blood vessels. nih.gov

Cell TypeStimulantProcess AffectedEffect of Inostamycin AReference
Endothelial CellsVEGFGrowth (Proliferation)Abrogated stimulatory effect. nih.govsalinomycin.pl
Endothelial CellsVEGFMigrationAbrogated stimulatory effect. nih.govsalinomycin.pl

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38)

Research has shown that Inostamycin A can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating cell growth, differentiation, and stress responses. Specifically, Inostamycin A has been observed to reduce the phosphorylated levels of both extracellular signal-regulated kinase (ERK) and p38 MAPK. researchgate.net In the context of vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), Inostamycin A treatment led to a decrease in the activation of both ERK and p38. researchgate.net The inhibition of the ERK pathway is linked to a reduction in cell proliferation, partly through the downregulation of cyclin D1. researchgate.netsalinomycin.pl The p38 pathway, which is involved in cell migration, is also attenuated by Inostamycin A. researchgate.netnih.gov

Synergistic Effects with Companion Therapeutic Agents

Inostamycin A has demonstrated the ability to work in concert with other anti-cancer agents, enhancing their therapeutic efficacy.

Enhancement of Paclitaxel (B517696) Cytotoxicity

Inostamycin A acts as a chemosensitizer for the widely used chemotherapy drug, Paclitaxel. salinomycin.plnih.govnih.gov In studies involving human small cell lung carcinoma (Ms-1) cells, the addition of Inostamycin A significantly reduced the concentration of Paclitaxel required to induce apoptosis, or programmed cell death. nih.govnih.gov This synergistic effect appears to be specific to Paclitaxel, as Inostamycin A did not enhance the cytotoxicity of several other antitumor drugs in the same cell line. salinomycin.plnih.govnih.gov The combination of Inostamycin A and Paclitaxel leads to a marked increase in the sub-G1 peak in cell cycle analysis, indicative of apoptosis, and a corresponding increase in the activated form of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govnih.gov

Table 1: Effect of Inostamycin A on Paclitaxel-Induced Apoptosis in Ms-1 Cells

TreatmentEffect on ApoptosisKey Molecular Changes
Paclitaxel aloneRequires higher concentrations for apoptosis induction. nih.govnih.govInduces G2/M cell cycle arrest. nih.govnih.gov
Inostamycin A + PaclitaxelSignificantly enhances apoptosis at lower Paclitaxel concentrations. nih.govnih.govIncreases sub-G1 peak and activated caspase-3. nih.govnih.gov

Potentiation of TRAIL (TNF-Related Apoptosis-Inducing Ligand)-Induced Apoptosis

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. nih.govplos.org However, many cancer cell types develop resistance to TRAIL. nih.govplos.org Inostamycin A has been found to overcome this resistance and potentiate TRAIL-induced apoptosis. nih.gov Combined treatment of HCT116 colon cancer cells with Inostamycin A and TRAIL resulted in a synergistic induction of caspase-dependent apoptosis. nih.gov

The mechanism behind Inostamycin A's potentiation of TRAIL-induced apoptosis involves the upregulation of Death Receptor 5 (DR5), a cell surface receptor for TRAIL. nih.gov Inostamycin A treatment increases the expression of DR5 on the cell surface of cancer cells. nih.govresearchgate.net This increased availability of DR5 enhances the binding of TRAIL, thereby amplifying the apoptotic signal. nih.gov Knockdown of DR5 has been shown to suppress the synergistic apoptosis induced by the co-treatment of Inostamycin A and TRAIL, confirming the critical role of DR5 in this process. nih.govresearchgate.net

Table 2: Inostamycin A's Effect on TRAIL-Induced Apoptosis and DR5 Expression

Cell LineTreatmentOutcome
HCT116Inostamycin A + TRAILSynergistic induction of apoptosis. nih.gov
HCT116Inostamycin AUpregulation of DR5 on the cell surface. nih.govresearchgate.net
HCT116 (DR5 knockdown)Inostamycin A + TRAILSuppression of synergistic apoptosis. nih.govresearchgate.net

Reversal of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. waocp.orgfrontiersin.org Inostamycin A has been shown to reverse the MDR phenotype in certain cancer cell lines. nih.govnih.gov

Mechanism of Enhanced Accumulation of Anti-cancer Agents

The primary mechanism by which Inostamycin A reverses MDR is by increasing the intracellular accumulation of anti-cancer drugs. nih.gov In multidrug-resistant KB-C4 cells, Inostamycin A dose-dependently increased the accumulation of radiolabeled vinblastine (B1199706). nih.gov It achieves this by inhibiting the active efflux of the drug from the cancer cells. nih.gov Furthermore, the accumulation of vinblastine induced by Inostamycin A was found to be long-lasting, as the drug remained within the cells even after Inostamycin A was removed. nih.gov This suggests that Inostamycin A may interfere with the function of drug efflux pumps, such as P-glycoprotein, which are often overexpressed in MDR cells and are responsible for pumping chemotherapeutic agents out of the cell. waocp.orgscirp.org

Structure Activity Relationship Studies and Analog Design

Correlating Structural Features with Biological Activities

The mechanism of action for polyether antibiotics is contingent on several key structural features that enable them to function as ion carriers. agscientific.com The molecule's architecture creates a pseudocyclic conformation, often described as a cage, where the oxygen atoms of the ether rings and hydroxyl groups line the interior. nih.gov This hydrophilic cavity is responsible for chelating specific metal cations.

The exterior of the molecule is dominated by a hydrophobic hydrocarbon skeleton, which confers the high lipophilicity necessary for diffusion across cell membranes. nih.govresearchgate.net A critical component of carboxylic polyether ionophores, including Inostamycin (B1212817) A, is the terminal carboxyl group. agscientific.com This group participates in an electroneutral exchange mechanism, where the ionophore transports a cation into the cell in exchange for a proton, thereby disrupting essential transmembrane ion concentration gradients. nih.govcore.ac.uk This disruption of the natural balance of ions like Na⁺ and K⁺ leads to an increase in osmotic pressure within the cell, causing swelling and eventual cell death. nih.gov

Inostamycin A's specific biological activities, such as its potent effects against Gram-positive bacteria and certain cancer cells, are a direct consequence of this ion-transporting capability. nih.gov Its ability to inhibit phosphatidylinositol turnover is a more specific mechanism, where it has been shown to inhibit the enzyme CDP-diacylglycerol:inositol (B14025) 3-phosphatidyltransferase. caymanchem.com

Design and Synthesis of Inostamycin A Analogues and Derivatives

The total synthesis of Inostamycin A has been successfully achieved, paving the way for the rational design and synthesis of analogues and derivatives. researchgate.netnih.gov The goal of creating such analogues is often to enhance therapeutic properties, such as increasing potency against target cells, improving selectivity to reduce toxicity, or overcoming drug resistance mechanisms. Synthetic strategies have utilized methods like asymmetric rhodium-catalyzed reductive aldol (B89426) reactions and stereoselective Claisen rearrangements to construct the complex polyether backbone. nih.govevitachem.com

While specific data on a wide range of Inostamycin A analogues is limited, the principles of modification can be understood from studies on other polyether ionophores like monensin (B1676710) and salinomycin (B1681400). Chemical modifications typically target key functional groups, primarily the terminal carboxyl group or peripheral hydroxyl groups.

Modifying the carboxyl group to form esters or amides has been shown to alter the ion transport mechanism from an electroneutral process to an electrogenic one, which can change the biological activity profile. researchgate.net For instance, certain monensin carbamates, created by modifying a hydroxyl group, have demonstrated potent anti-plasmodial activity. core.ac.uk These examples suggest that similar modifications to Inostamycin A could yield derivatives with novel or enhanced biological efficacy.

Parent Compound Modification Type Resulting Derivative Observed Influence on Efficacy
MonensinModification of C(26) hydroxyl groupMonensin carbamatesShowed in vivo anti-plasmodial activity in mice. core.ac.uk
Salinomycin/MonensinEsterification/Amidation of carboxyl groupEster or amide derivativesAltered the ion transport mechanism from electroneutral to electrogenic or biomimetic. researchgate.net

This table illustrates the principles of how structural modifications to related polyether ionophores can impact biological activity, providing a model for potential Inostamycin A analogue design.

Comparative Pharmacological Profiling with Other Polyether Ionophores

Inostamycin A belongs to the class of carboxylic polyether ionophores, which includes well-known compounds such as monensin, salinomycin, and lasalocid (B1674520). nih.govnih.gov While they share a fundamental mechanism, their biological activities can differ significantly due to subtle structural variations.

The defining characteristic of polyether ionophores is their ability to bind metal cations and transport them across biological membranes. nih.gov This is achieved through the formation of a host-guest complex where the cation is enclosed within the ionophore's pseudocyclic structure. core.ac.uk The lipophilic exterior of this complex allows it to diffuse through the lipid bilayer. nih.gov For carboxylic ionophores, this process typically involves an electroneutral exchange of a cation for a proton, disrupting the vital ion gradients necessary for normal cell function. nih.govnih.gov This disruption is the root cause of their broad bioactivity, which includes antibacterial, antifungal, antiparasitic, and anticancer effects. nih.gov

The differences in activity among polyether ionophores are largely determined by their structural characteristics, which dictate their affinity for specific cations and their interaction with cell membranes. asm.org

Cation Selectivity: The size and geometry of the hydrophilic cavity within the ionophore determine its selectivity for different metal cations. nih.gov For example, monensin is known for its high selectivity for monovalent sodium ions (Na⁺), whereas lasalocid can transport both monovalent and divalent cations like barium (Ba²⁺). core.ac.uk This selectivity dictates the specific ionic imbalance the ionophore will induce in a cell.

Spectrum of Activity: Most polyether ionophores, including Inostamycin A, are highly effective against Gram-positive bacteria but inactive against Gram-negative species. agscientific.comnih.gov This is attributed to the outer membrane of Gram-negative bacteria, which is believed to be impermeable to these large, hydrophobic molecules. nih.govasm.org

Polyether Ionophore Primary Cation Selectivity Key Differentiating Feature/Activity
Inostamycin A Not specifically detailed, but functions as a cation transporter.Inhibits phosphatidylinositol turnover by targeting CDP-DG:inositol transferase. caymanchem.com
Monensin Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ core.ac.ukA monovalent ionophore widely used as a coccidiostat. agscientific.comcore.ac.uk
Salinomycin K⁺ > Na⁺ > Cs⁺ core.ac.ukNoted for its ability to selectively kill cancer stem cells. nih.gov
Lasalocid Cs⁺ > Rb⁺ ≈ K⁺ > Na⁺ > Li⁺; Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ core.ac.ukA divalent ionophore, capable of transporting both monovalent and divalent cations. core.ac.uk
Ionomycin Ca²⁺ > Mg²⁺ >> Sr²⁺ ≈ Ba²⁺ core.ac.ukHighly selective for divalent cations, particularly Ca²⁺. core.ac.uk

This table provides a comparative overview of several polyether ionophores, highlighting their differential cation selectivity and notable biological activities.

Preclinical Efficacy in in Vitro Cellular Models

Anti-proliferative and Cytocidal Activities across Cancer Cell Lines

Inostamycin (B1212817) A exhibits a spectrum of anticancer activities, from inducing cell cycle arrest to triggering programmed cell death, in various cancer cell models.

Inostamycin A has shown cytostatic and anti-invasive effects against multiple oral squamous cell carcinoma cell lines. Research indicates that it decreases the viability of YCU-T892, KCC-TC873, KB, HSC-4, and YCU-T891 OSCC cells in a manner dependent on concentration. caymanchem.commedkoo.com Rather than being immediately cytotoxic at lower concentrations, it acts as a cytostatic agent, suppressing cell growth with non-viable cell counts remaining below 1%. researchgate.net

In the HSC-4 cell line, Inostamycin A at a concentration of 250 ng/ml induces cell cycle arrest in the G1 phase. caymanchem.commedkoo.com This cell cycle blockade is associated with a decrease in the expression of cyclin D1. nih.gov Furthermore, Inostamycin A demonstrates anti-invasive properties in head and neck cancer cell lines by reducing the production of matrix metalloproteinases (MMP-2 and MMP-9) and inhibiting cell motility. nih.gov These findings suggest that its inhibition of phosphatidylinositol synthesis presents a potential therapeutic strategy by exerting both anti-proliferative and anti-invasive actions. nih.gov

Summary of Inostamycin A Effects on Oral Squamous Cell Carcinoma (OSCC) Cell Lines
Cell LineObserved EffectEffective ConcentrationReference
HSC-4Induces G1 phase cell cycle arrest250 ng/ml caymanchem.commedkoo.com
HSC-4Decreases cell viabilityConcentration-dependent caymanchem.commedkoo.com
YCU-T892Decreases cell viabilityConcentration-dependent caymanchem.commedkoo.com
KCC-TC873Decreases cell viabilityConcentration-dependent caymanchem.commedkoo.com
KBDecreases cell viabilityConcentration-dependent caymanchem.commedkoo.com
YCU-T891Decreases cell viabilityConcentration-dependent caymanchem.commedkoo.com
Head and Neck Cancer Cell LinesSuppresses in vitro invasive abilityNot Specified nih.gov

Inostamycin A demonstrates concentration-dependent effects on human small cell lung carcinoma Ms-1 cells. nih.govsalinomycin.pl At lower concentrations, it causes an accumulation of cells in the G1 phase of the cell cycle. nih.govnih.gov This G1 arrest is linked to a decrease in cyclin D1 and an increase in cyclin-dependent kinase inhibitors like p21WAF1 and p27KIP1. nih.govnih.gov

At higher concentrations (e.g., 300 ng/ml), Inostamycin A induces programmed cell death (apoptosis). caymanchem.commedkoo.com This apoptotic process is characterized by morphological changes and DNA fragmentation and is mediated through the activation of caspase-3, without altering the expression levels of p53, Bcl-2, or Bax. nih.gov

Furthermore, Inostamycin A acts as a chemosensitizer for the chemotherapeutic drug paclitaxel (B517696) in Ms-1 cells. nih.gov It potentiates the cytotoxicity of paclitaxel, reducing the dose required to induce apoptosis. nih.gov This synergistic effect involves a marked increase in the activated form of caspase-3 and is specific to paclitaxel, as Inostamycin A did not enhance the cytotoxicity of other antitumor drugs like adriamycin, vinblastine (B1199706), or cisplatin (B142131) in Ms-1 cells. nih.gov

Summary of Inostamycin A Effects on Small Cell Lung Carcinoma (SCLC) Ms-1 Cells
EffectEffective ConcentrationMechanism/ObservationReference
Induces G1 phase cell cycle arrestLow concentrations (e.g., 0.1 µg/ml)Decreases cyclin D1; increases p21WAF1 and p27KIP1 funakoshi.co.jpnih.govnih.gov
Induces apoptosisHigh concentrations (e.g., 300 ng/ml)Involves caspase-3 activation; induces DNA fragmentation caymanchem.comnih.gov
Potentiates paclitaxel cytotoxicityNot SpecifiedActs as a chemosensitizer, reducing the required paclitaxel dose for apoptosis funakoshi.co.jpnih.gov

Data on the effects of Inostamycin A on normal, non-transformed fibroblast cell lines is limited in the reviewed literature. However, one study reported that Inostamycin A exhibited cytocidal activity against the srk-NIH-3T3 cell line, which is a transformed fibroblast cell line. funakoshi.co.jp The half-maximal inhibitory concentration (IC50) for this activity was determined to be 0.07 μg/ml. funakoshi.co.jp

Inostamycin A has been shown to suppress the malignant phenotype of the HSC-4 human tongue carcinoma cell line. salinomycin.plnih.gov It significantly reduces the in vitro invasion of HSC-4 cells through a reconstituted basement membrane (Matrigel), an effect induced by epidermal growth factor (EGF). nih.gov

The anti-invasive effect is attributed to its ability to reduce the production of matrix metalloproteinase-2 (MMP-2) and MMP-9 in a dose-dependent manner. salinomycin.plnih.gov Studies using reverse transcription-polymerase chain reaction found that Inostamycin A diminished the steady-state mRNA levels of both MMP-2 and MMP-9. nih.gov Additionally, Inostamycin A suppresses the motility of HSC-4 cells, which is associated with a reduction in actin cytoskeletal reorganization and filopodia formation. nih.gov These findings underscore its potential as an anti-invasive agent in tongue cancer. nih.gov

Inostamycin A has demonstrated the ability to counteract multidrug resistance (MDR) in certain cancer cell lines. nih.gov In studies using the colchicine-resistant human carcinoma cell line KB-C4, Inostamycin A was found to potentiate the cytotoxicity of colchicine (B1669291). funakoshi.co.jp The primary mechanism for this activity is the reversal of MDR mediated by P-glycoprotein. researchgate.netnih.gov

Inostamycin A dose-dependently increases the intracellular accumulation of the chemotherapy drug vinblastine in MDR KB-C4 cells, while not affecting its accumulation in the drug-sensitive parental KB-3-1 cells. nih.gov It achieves this by inhibiting the active efflux of vinblastine from the resistant cells. nih.gov This inhibition of P-glycoprotein function appears to be long-lasting, as vinblastine accumulation remains elevated even after Inostamycin A is removed. researchgate.netnih.gov This suggests an irreversible interaction with the plasma membranes of the resistant cells. researchgate.net

Summary of Inostamycin A Effects on Multidrug-Resistant (MDR) Cell Lines
Cell LineEffectEffective ConcentrationMechanismReference
KB-C4 (Colchicine-Resistant)Potentiates colchicine cytotoxicity3 µg/mlReverses multidrug resistance funakoshi.co.jp
KB-C4 (MDR)Increases accumulation of vinblastine0.5-2 µg/mlInhibits P-glycoprotein-mediated drug efflux salinomycin.plnih.gov
KB-C4 (MDR)Inhibits vinblastine binding to cell membranesIC50 of 0.94 µg/mlInhibits P-glycoprotein function nih.gov

Tongue Carcinoma Cell Lines

Antimicrobial Spectrum of Activity

Inostamycin A is classified as a polyether antibiotic and was originally isolated from the culture fluid of Streptomyces sp. MH816-AF15. funakoshi.co.jp Its biological activity includes antimicrobial effects, which have been observed specifically against Gram-positive bacteria. funakoshi.co.jp

Activity against Gram-Positive Bacterial Strains

Inostamycin A, a polyether antibiotic isolated from the culture broth of Streptomyces sp., has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. funakoshi.co.jpcaymanchem.com This selective efficacy is a characteristic feature of many polyether ionophore antibiotics, which are generally more potent against Gram-positive than Gram-negative bacteria. nih.gov The enhanced susceptibility of Gram-positive organisms is often attributed to the structural differences in their cell walls, which lack the protective outer membrane found in Gram-negative bacteria. nih.gov

Initial research and subsequent studies have consistently reported the antibacterial properties of Inostamycin A. funakoshi.co.jpresearchgate.net The compound's activity has been observed against several species of Gram-positive bacteria, indicating a significant potential for this molecule in antibacterial applications. Research has highlighted its effectiveness against bacteria such as Staphylococcus aureus and Bacillus subtilis. dokumen.pubresearchgate.net

The antimicrobial effects are a key component of the biological profile of Inostamycin A, alongside its well-documented activity as an inhibitor of phosphatidylinositol turnover. caymanchem.comresearchgate.net While the primary focus of many studies has been on its anticancer properties, the intrinsic antibacterial activity remains a significant finding. caymanchem.com The data from in vitro assays, specifically the Minimum Inhibitory Concentration (MIC) values, provide a quantitative measure of this efficacy.

Research Findings and MIC Data

Detailed investigations into the antimicrobial spectrum of Inostamycin A have provided specific data on its potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Inostamycin A against a variety of Gram-positive bacterial strains as determined by in vitro testing.

Data sourced from primary research on the biological activities of Inostamycin.

Q & A

Q. How is Inostamycin A (sodium salt) synthesized and characterized in laboratory settings?

Methodological Answer:

  • Synthesis typically involves microbial fermentation (e.g., from Streptomyces species) followed by sodium salt conversion via ion-exchange chromatography. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .
  • Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (e.g., 220–280 nm), supplemented by elemental analysis to verify sodium content .

Q. What analytical techniques are used to confirm the purity and stability of Inostamycin A (sodium salt)?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Quantify impurities via area normalization .
  • Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60–75% RH) over 1–6 months. Monitor degradation products using LC-MS and compare against reference standards .

Q. What is the known mechanism of action of Inostamycin A (sodium salt) in eukaryotic systems?

Methodological Answer:

  • Inostamycin A inhibits phosphatidylinositol turnover by targeting phosphatidylinositol-specific phospholipase C (PI-PLC), disrupting intracellular signaling. Validate activity via:
  • In vitro enzymatic assays with purified PI-PLC and fluorescent substrates.
  • Cell-based assays (e.g., immunofluorescence to track phosphatidylinositol redistribution) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in Inostamycin A (sodium salt) samples?

Methodological Answer:

  • Implement rigorous quality control (QC) protocols:
  • Quantify peptide/salt content via amino acid analysis and inductively coupled plasma mass spectrometry (ICP-MS) for sodium .
  • Pre-test each batch in a standardized bioassay (e.g., IC50 determination against PI-PLC) to confirm biological consistency .
    • Document variations in solubility, hygroscopicity, and impurity profiles across batches .

Q. How should experiments be designed to assess the stability of Inostamycin A (sodium salt) under different storage conditions?

Methodological Answer:

  • Experimental Design :
  • Prepare aliquots stored in amber vials under inert gas (N2/Ar) to prevent oxidation.
  • Test conditions: pH 5–9 buffers, light exposure (UV/visible), and freeze-thaw cycles.
  • Analyze degradation kinetics using Arrhenius modeling for shelf-life prediction .
    • Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant degradation factors and establish optimal storage guidelines .

Q. How can conflicting data on the efficacy of Inostamycin A (sodium salt) across studies be reconciled?

Methodological Answer:

  • Conduct a systematic review adhering to PRISMA guidelines:
  • Screen studies for standardized protocols (e.g., cell lines, dosage units). Exclude datasets with unverified compound purity .
  • Perform meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., solvent used, assay temperature) .
    • Validate findings via independent replication in a blinded, multi-laboratory study .

Methodological Notes

  • Safety Protocols : Always conduct a risk assessment (e.g., ISO 31000) when handling sodium salts. Use fume hoods for weighing and wear nitrile gloves to prevent hygroscopic degradation .
  • Data Reporting : Include raw HPLC/MS data, solvent preparation details, and statistical codes in supplementary materials to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.